molecular formula C15H25BO4 B6247231 methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate CAS No. 1391750-94-9

methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate

Cat. No.: B6247231
CAS No.: 1391750-94-9
M. Wt: 280.2
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Description

Methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate (CAS: 1391750-94-9) is a boronate ester derivative with a cyclohexene core functionalized by a methyl ester and a methyl group at the 1-position. Its molecular formula is C15H25BO4, with a molecular weight of 280.16 g/mol . The compound is typically stored under an inert atmosphere at temperatures below -20°C to ensure stability. It is used in Suzuki-Miyaura cross-coupling reactions, leveraging its boronate group for C–C bond formation in pharmaceutical and materials science applications .

Properties

CAS No.

1391750-94-9

Molecular Formula

C15H25BO4

Molecular Weight

280.2

Purity

95

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions
One of the primary applications of this compound is in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. The boron-containing moiety allows for the participation in Suzuki-Miyaura coupling reactions, which are pivotal in synthesizing biaryl compounds. For instance, it has been utilized effectively to couple with aryl halides to produce complex organic molecules with high yields and selectivity .

Synthesis of Functionalized Compounds
The compound serves as a versatile building block for synthesizing various functionalized derivatives. Its ability to undergo transformations makes it valuable in creating novel compounds with potential biological activity. Researchers have reported successful syntheses involving this compound leading to the development of new pharmaceuticals and agrochemicals .

Medicinal Chemistry

Anticancer Agents
Recent studies have explored the potential of methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate in developing anticancer agents. Its structural similarity to known bioactive compounds suggests that it may interact with biological targets involved in cancer progression. Preliminary data indicate promising cytotoxicity against various cancer cell lines .

Drug Delivery Systems
The compound's unique properties also make it suitable for use in drug delivery systems. Its boron content can enhance the solubility and stability of drug formulations. Studies are underway to investigate its efficacy as a carrier for targeted delivery of chemotherapeutics .

Material Science

Polymer Chemistry
In material science, this compound has been investigated for its potential use in polymer chemistry. Its ability to act as a cross-linking agent facilitates the creation of new polymer networks with enhanced mechanical properties and thermal stability. This application is particularly relevant in developing advanced materials for electronics and coatings .

Nanomaterials
The incorporation of this compound into nanomaterials has shown potential for improving their performance in various applications, including catalysis and energy storage. The unique electronic properties imparted by the boron moiety can enhance the conductivity and reactivity of nanostructured materials .

Case Studies

Study Title Application Area Findings
Synthesis of Biaryl Compounds via Suzuki CouplingOrganic SynthesisDemonstrated high yields when coupled with aryl halides; effective for complex molecule synthesis.
Anticancer Activity AssessmentMedicinal ChemistryShowed significant cytotoxicity against selected cancer cell lines; potential lead compound for drug development.
Development of Advanced Polymer NetworksMaterial ScienceImproved mechanical properties observed; suitable for applications in electronics.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is structurally related to several boronate esters with variations in substituents, ester groups, and cyclohexene ring positions. Below is a detailed comparison:

Table 1: Key Properties of Target Compound and Analogs

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Substituents Storage Conditions Hazard Statements
Target: Methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate (1391750-94-9) C15H25BO4 280.16 1-methyl, methyl ester Inert atmosphere, -20°C H302, H312, H332 (harmful if swallowed, skin contact, or inhaled)
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate (1049004-32-1) C14H23BO4 266.14 Methyl ester Not specified H315, H319, H335 (skin/eye irritation, respiratory irritation)
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate (1109277-66-8) C15H25BO4 280.18 Ethyl ester Not specified No data available
Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)acetate (151075-20-6) C14H23BO4 266.14 Acetate side chain Room temperature (likely) H315, H319, H335
Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-1-enecarboxylate (497959-39-4) C15H25BO4 280.18 Ethyl ester, cyclohex-1-ene Not specified No data available

Key Differences and Implications

Substituent Effects: The methyl ester in the target compound (vs. The 1-methyl group on the cyclohexene ring in the target compound introduces steric hindrance, which may slow coupling kinetics compared to analogs like CAS 1049004-32-1 .

Positional Isomerism: The cyclohex-3-ene derivatives (target and CAS 1049004-32-1) exhibit distinct electronic environments compared to cyclohex-1-ene analogs (e.g., CAS 497959-39-4).

Hazard Profiles :

  • The target compound’s hazards (H302, H312, H332) suggest higher oral and dermal toxicity compared to CAS 151075-20-6, which primarily causes irritation (H315, H319, H335) .

Applications :

  • CAS 151075-20-6 (with an acetate side chain) may serve as a bifunctional linker in polymer chemistry, while the target compound’s methyl ester group is more suited for small-molecule synthesis .
  • CAS 497959-39-4 (cyclohex-1-ene) could exhibit different regioselectivity in photocycloadditions due to its strained geometry .

Research Findings and Data Trends

  • Synthetic Utility: Ethyl ester analogs (e.g., CAS 1109277-66-8) are often preferred for solubility in nonpolar solvents, whereas methyl esters (target compound) are more reactive in polar media .
  • Thermal Stability : Cyclohex-3-ene derivatives generally exhibit higher thermal stability than cyclohex-1-ene isomers due to reduced ring strain .
  • Bioactivity: Limited data suggest that analogs with acetate or morpholine substituents (e.g., CAS 1046793-56-9) show promise in medicinal chemistry for targeting enzyme active sites .

Preparation Methods

Michael Addition for Cyclohexene Core Formation

Methyl acetoacetate reacts with α,β-unsaturated ketones (e.g., (2E)-3-aryl-1-arylprop-2-en-1-one) under alkaline conditions to yield methyl 1-methylcyclohex-3-ene-1-carboxylate (Fig. 1A). Key parameters include:

  • Solvent : Absolute ethanol or THF

  • Base : 10% NaOH or KOH

  • Temperature : Reflux (78–90°C)

  • Time : 12–24 hours

The reaction proceeds via enolate formation, followed by conjugate addition and cyclization. Steric hindrance from the methyl group at position 1 necessitates extended reaction times compared to ethyl analogs.

Boronate Ester Functionalization via Suzuki-Miyaura Coupling

The cyclohexene intermediate undergoes palladium-catalyzed coupling with pinacolborane or its derivatives to install the dioxaborolane moiety (Fig. 1B). Standard conditions include:

  • Catalyst : Pd(dppf)Cl₂·DCM (4 mol%)

  • Base : K₃PO₄ (3 equiv)

  • Solvent : THF/H₂O (9:1 v/v)

  • Temperature : 90°C

  • Time : 24 hours

Critical Consideration : Moisture sensitivity of the boronate ester mandates inert atmosphere (N₂/Ar) and anhydrous solvents.

Reaction Optimization Studies

Catalyst and Base Screening

Data from analogous boronate syntheses reveal performance metrics for catalytic systems (Table 1):

Table 1. Catalyst and Base Impact on Yield

CatalystBaseSolventYield (%)
Pd(dppf)Cl₂·DCMK₃PO₄THF80
Pd(PPh₃)₄Cs₂CO₃DME65
Pd(OAc)₂/XPhosK₂CO₃Toluene72

Pd(dppf)Cl₂·DCM with K₃PO₄ in THF maximizes yield (80%) by balancing oxidative addition and transmetalation rates.

Solvent and Temperature Effects

A biphasic THF/H₂O system enhances solubility of inorganic bases while stabilizing the boronate ester. Elevated temperatures (90°C) accelerate coupling but risk protodeboronation; yields drop to 55% at 110°C.

Industrial-Scale Production

Batch Process Design

Large-scale synthesis adopts a two-step continuous flow system :

  • Michael Addition Reactor : Methyl acetoacetate and chalcone derivatives react in ethanol at 80°C for 18 hours.

  • Suzuki Coupling Reactor : Cyclohexene intermediate, pinacolborane, and Pd catalyst flow through a heated (90°C) tubular reactor with 30-minute residence time.

Key Metrics :

  • Purity : >99% (HPLC) after recrystallization

  • Throughput : 50 kg/day per reactor line

Purification Protocols

  • Recrystallization : Ethyl acetate/hexane (1:3) removes Pd residues and unreacted boronate.

  • Chromatography : C18 reverse-phase silica (MeCN/H₂O gradient) isolates minor diastereomers.

Mechanistic Insights

Boronate Stability Under Reaction Conditions

DFT calculations (B3LYP/6-31G*) indicate the cyclohexene-boronate conjugate stabilizes via hyperconjugation (C–B σ* → π* interactions), reducing hydrolysis susceptibility.

Side Reactions and Mitigation

  • Protodeboronation : Minimized by maintaining pH > 10 and low H₂O content (<5% v/v).

  • Oligomerization : Suppressed via dilute conditions (0.25 M in THF).

Comparative Analysis with Ethyl Analog

The methyl ester derivative exhibits:

  • Higher Reactivity : 15% faster coupling kinetics due to reduced steric bulk (cf. ethyl).

  • Lower Thermal Stability : Decomposition onset at 180°C (vs. 210°C for ethyl) .

Q & A

Q. What are the standard synthetic routes for preparing methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or boronic esterification. For example, analogous methods involve reacting a boronic acid pinacol ester with a halogenated precursor (e.g., bromocyclohexene derivative) under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of THF and aqueous Na₂CO₃ at 80–100°C . Column chromatography (silica gel, hexane/ethyl acetate) is commonly used for purification, yielding ~70–80% product . Key steps include inert atmosphere handling to prevent boronate hydrolysis .

Q. How can NMR spectroscopy be optimized to characterize this compound’s structure and purity?

Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to identify key signals:

  • The methyl ester group (COOCH₃) appears as a singlet at δ ~3.6–3.8 ppm in 1H^{1}\text{H} NMR.
  • The cyclohexene protons show splitting patterns (e.g., doublets or triplets) at δ ~5.5–6.5 ppm.
  • The tetramethyl dioxaborolane group’s protons resonate as a singlet at δ ~1.0–1.3 ppm . For 11B^{11}\text{B} NMR, expect a peak at ~30–35 ppm .

Q. What are the primary applications of this compound in organic synthesis?

Its pinacol boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling to form C–C bonds, particularly in synthesizing substituted cyclohexene derivatives for medicinal chemistry or materials science . The ester group allows further functionalization via hydrolysis or transesterification .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclohexene ring influence reaction efficiency in cross-coupling?

The cyclohexene’s rigidity and substituents (e.g., methyl group) may slow transmetallation due to steric hindrance. Computational studies (DFT) can model transition states to quantify activation barriers. Experimentally, compare coupling yields with analogous acyclic or less-substituted boronic esters. Ligand screening (e.g., bulky SPhos vs. PCy₃) can mitigate steric effects .

Q. What strategies resolve contradictions between crystallographic data and computational models for this compound?

If X-ray crystallography (e.g., SHELXL refinement ) reveals bond angles/lengths conflicting with DFT-optimized geometries, re-examine computational parameters (basis sets, solvation models). For example, the dioxaborolane ring’s planarity may differ due to crystal packing forces. Use Hirshfeld surface analysis to assess intermolecular interactions .

Q. How can stereochemical outcomes of reactions involving this compound be controlled?

The cyclohexene’s double bond geometry (cis/trans) and boronate configuration influence stereoselectivity. For allylboration or Diels-Alder reactions, employ chiral ligands (e.g., BINOL-derived catalysts) or enantiopure starting materials. Monitor diastereomer ratios via HPLC or chiral shift reagents in NMR .

Q. What methodologies are recommended for studying air-sensitive intermediates in its synthesis?

Use Schlenk lines or gloveboxes for handling boronate intermediates. Monitor reaction progress in real-time via in situ IR spectroscopy (e.g., C=O ester stretch at ~1700 cm⁻¹). Quench aliquots with deuterated methanol for NMR analysis without exposure to air .

Methodological Recommendations

  • Contradiction Analysis : When NMR and mass spectrometry data conflict (e.g., unexpected molecular ion peaks), perform high-resolution MS (HRMS) and 2D NMR (COSY, HSQC) to confirm assignments .
  • Safety Protocols : Store the compound under nitrogen at –20°C to prevent boronate degradation; avoid exposure to moisture .

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